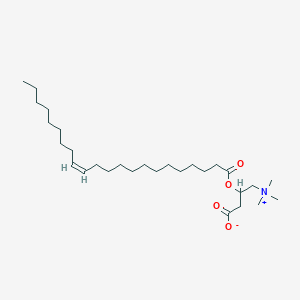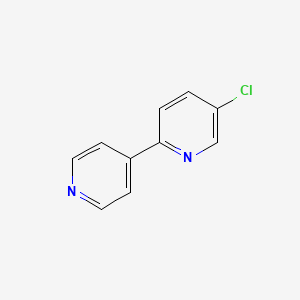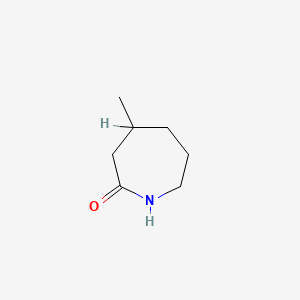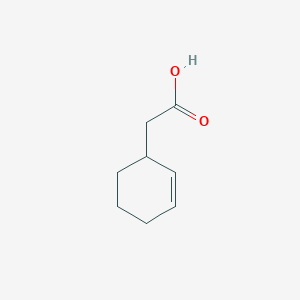
2-(Cyclohex-2-en-1-yl)acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-(Cyclohex-2-en-1-yl)acetic acid is1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2,(H,9,10) . The Canonical SMILES is C1CC=CC(C1)CC(=O)O . Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 140.083729621 g/mol . The compound is generally stored at room temperature .Applications De Recherche Scientifique
Catalytic Reactions and Oxidation Studies
Cyclohexene derivatives, including 2-(Cyclohex-2-en-1-yl)acetic acid, have been studied for their reactivity in catalytic reactions and oxidation processes. For instance, in the presence of palladium acetate in acetic acid solution, cyclohexene undergoes oxidation to yield compounds like cyclohex-2-en-1-yl acetate (Brown & Davidson, 1971). Such reactions are important in understanding the catalytic behavior of palladium complexes and their applications in organic synthesis.
Synthesis and Characterization of Complex Compounds
In another study, 2-(Cyclohex-2-en-1-yl)acetic acid derivatives have been used in the synthesis of complex organic compounds. For example, polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates were synthesized using related chemical structures (Gan & Tang, 2011). These kinds of syntheses contribute to the development of new materials and compounds with potential applications in various fields like medicinal chemistry and materials science.
Antioxidant and Enzymatic Activity Studies
Amino acid derivatives of 2-(Cyclohex-2-en-1-yl)acetic acid have been investigated for their antioxidant properties and enzymatic activity. One study synthesized Schiff base ligands using 2-(Cyclohex-2-en-1-yl)acetic acid derivatives and explored their potential as free radical scavengers and xanthine oxidase inhibitors (Ikram et al., 2015). Such research can lead to the development of new therapeutic agents with antioxidant properties.
Electrophilic Cyclization Reactions
2-(Cyclohex-2-en-1-yl)acetanilides have been explored in electrophilic cyclization reactions. These reactions are significant in organic synthesis, contributing to the development of new methodologies for constructing complex molecular architectures (Tsizorik et al., 2014).
Safety and Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H318, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P304+P340, P305+P351+P338, P310, P312, P337+P313, P403+P233, P405, and P501 . It is generally considered to be safe when used in scientific experiments, but like any chemical, it can be toxic at high doses.
Mécanisme D'action
Biochemical Pathways
It has been used in the synthesis of a new polyaniline derivative, which suggests it may have a role in polymer chemistry .
Pharmacokinetics
Its impact on bioavailability is currently unknown. It is stored under inert atmosphere and at temperatures below -20°C, suggesting it may have specific storage requirements for stability .
Propriétés
IUPAC Name |
2-cyclohex-2-en-1-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVZRUPMCMONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280839 | |
| Record name | cyclohex-2-en-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3675-31-8 | |
| Record name | NSC18900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohex-2-en-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

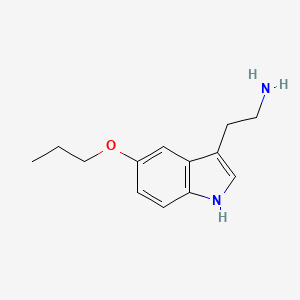
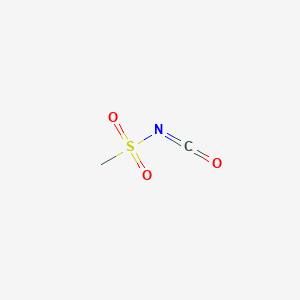

![4-fluoro-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B3051801.png)
![9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-](/img/structure/B3051802.png)


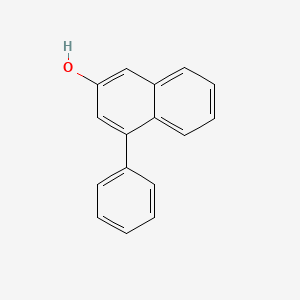
![N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide](/img/structure/B3051810.png)
